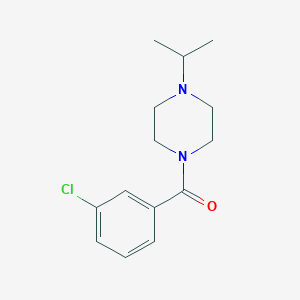![molecular formula C20H24FN3O2 B247933 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B247933.png)
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-119944 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the heteroaryl group: This step involves the coupling of the pyrazole ring with a heteroaryl halide using a palladium-catalyzed cross-coupling reaction.
Functional group modifications: Various functional groups can be introduced or modified to achieve the desired properties of the compound.
Industrial production methods for WAY-119944 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-119944 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-119944 can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the heteroaryl-pyrazole core.
Scientific Research Applications
Chemistry: It is used as a model compound for studying heteroaryl-pyrazole derivatives and their reactivity.
Biology: WAY-119944 has shown potential as a TLR7 agonist, which makes it a candidate for studying immune responses and developing immunotherapies.
Medicine: The compound’s therapeutic properties are being explored for the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of WAY-119944 involves its interaction with TLR7 (Toll-like receptor 7). As a TLR7 agonist, WAY-119944 binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This activation results in the production of cytokines and other immune responses, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
WAY-119944 can be compared with other TLR7 agonists and heteroaryl-pyrazole derivatives. Some similar compounds include:
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions like actinic keratosis and basal cell carcinoma.
Gardiquimod: A synthetic TLR7 agonist used in research for its immunostimulatory properties.
WAY-119944 is unique due to its specific structure and the particular modifications on the heteroaryl-pyrazole core, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H24FN3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H24FN3O2/c1-26-17-6-4-5-16(15-17)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
MQKVZUVMMMSGQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247850.png)
![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)
![1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
METHANONE](/img/structure/B247867.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(diphenylacetyl)piperazine](/img/structure/B247869.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247872.png)
![Naphthalen-1-yl-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247873.png)
![1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)
